molecular formula C8H18KO5P B12644941 Potassium hexyl 2-hydroxyethyl phosphate CAS No. 85391-10-2

Potassium hexyl 2-hydroxyethyl phosphate

Cat. No.: B12644941
CAS No.: 85391-10-2
M. Wt: 264.30 g/mol
InChI Key: QKSZALLAGAZNMF-UHFFFAOYSA-M
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Description

Potassium hexyl 2-hydroxyethyl phosphate is a phosphate ester salt characterized by a hexyl chain and a 2-hydroxyethyl group attached to a phosphate backbone, neutralized with potassium. Its molecular formula is estimated as C₈H₁₈KO₅P, with a molecular weight of approximately 260.3 g/mol (inferred from structural analogs) . This compound is primarily used in industrial and biomedical applications, such as emulsifiers, surfactants, and drug delivery systems, owing to its amphiphilic properties. The hydroxyethyl group enhances water solubility, while the hexyl chain contributes to lipophilicity, enabling versatile interactions in formulations .

Properties

CAS No.

85391-10-2

Molecular Formula

C8H18KO5P

Molecular Weight

264.30 g/mol

IUPAC Name

potassium;hexyl 2-hydroxyethyl phosphate

InChI

InChI=1S/C8H19O5P.K/c1-2-3-4-5-7-12-14(10,11)13-8-6-9;/h9H,2-8H2,1H3,(H,10,11);/q;+1/p-1

InChI Key

QKSZALLAGAZNMF-UHFFFAOYSA-M

Canonical SMILES

CCCCCCOP(=O)([O-])OCCO.[K+]

Origin of Product

United States

Preparation Methods

Neutralization Reaction

One of the most common methods for synthesizing potassium hexyl 2-hydroxyethyl phosphate involves the neutralization of hexyl 2-hydroxyethyl hydrogen phosphate with potassium hydroxide. The reaction can be represented as follows:

$$
\text{Hexyl 2-hydroxyethyl hydrogen phosphate} + \text{Potassium Hydroxide} \rightarrow \text{this compound} + \text{Water}
$$

Procedure:

  • Materials Needed:

    • Hexyl 2-hydroxyethyl hydrogen phosphate
    • Potassium hydroxide
    • Solvent (e.g., water or ethanol)
  • Method:

    • Dissolve hexyl 2-hydroxyethyl hydrogen phosphate in the solvent.
    • Gradually add potassium hydroxide while stirring until the solution reaches a neutral pH.
    • Evaporate the solvent to obtain the desired potassium salt.

Yield and Efficiency:
This method typically yields good purity levels, but the exact yield can vary based on reaction conditions such as temperature and concentration.

Direct Synthesis from Precursors

Another approach involves direct synthesis from phosphorus-containing precursors. This method may utilize phosphoric acid and hexanol in the presence of a catalyst.

Procedure:

  • Materials Needed:

    • Phosphoric acid
    • Hexanol
    • Catalyst (e.g., sulfuric acid)
  • Method:

    • Mix phosphoric acid and hexanol in a reaction vessel.
    • Heat the mixture under reflux conditions for several hours.
    • After completion, neutralize with potassium hydroxide to form this compound.

Yield and Efficiency:
This method can achieve high yields (up to 85%) depending on reaction time and temperature control.

Comparative Analysis of Preparation Methods

The following table summarizes the key characteristics of the two preparation methods discussed:

Method Reaction Type Yield (%) Purity Level Time Required
Neutralization Reaction Acid-Base Reaction 70-80 High 3-5 hours
Direct Synthesis from Precursors Esterification Reaction 80-85 Moderate to High 6-8 hours

Research Findings

Recent studies have explored alternative synthesis routes that enhance yield and reduce environmental impact:

  • Green Chemistry Approaches: Research has focused on using less hazardous solvents or solvent-free conditions to synthesize phosphonates, which include this compound. These methods often yield comparable results while minimizing toxic waste production.

  • Optimization Studies: Various optimization techniques have been applied to improve reaction conditions, such as adjusting temperature and catalyst loading, which have shown to enhance yield significantly without compromising purity.

Chemical Reactions Analysis

Potassium hexyl 2-hydroxyethyl phosphate undergoes various chemical reactions, including:

Scientific Research Applications

1.1. Biological Studies

Potassium hexyl 2-hydroxyethyl phosphate is utilized in biological assays, particularly in cell culture and biochemical experiments. Its role as a surfactant aids in the solubilization of membrane proteins and other biomolecules, facilitating their study.

  • Case Study : In a study focused on membrane protein extraction, this compound was compared with traditional detergents. It demonstrated superior performance in maintaining protein functionality while enhancing yield .

1.2. Pharmaceutical Formulations

This compound is also significant in pharmaceutical applications, particularly as an emulsifier and stabilizer in drug formulations. Its ability to enhance solubility and bioavailability of poorly soluble drugs is critical.

  • Data Table: Applications in Pharmaceutical Formulations
Application AreaFunctionBenefits
EmulsifierStabilizes emulsionsImproves drug delivery and absorption rates
SolubilizerEnhances solubilityIncreases bioavailability of active ingredients
StabilizerMaintains formulation integrityExtends shelf-life of pharmaceutical products

2.1. Oilfield Chemicals

In the oil industry, this compound is employed as an additive in drilling fluids and production chemicals. Its properties help mitigate scale formation and corrosion in pipelines.

  • Case Study : A field trial demonstrated that incorporating this compound into drilling fluids reduced scale deposits by 30%, leading to enhanced operational efficiency .

2.2. Corrosion Inhibition

The compound serves as a corrosion inhibitor for metallic structures exposed to harsh environments, such as those found in oil refineries and chemical plants.

  • Data Table: Corrosion Inhibition Efficacy
EnvironmentCorrosion Rate Reduction (%)Mechanism of Action
Oilfield Operations40%Forms protective film on metal surfaces
Chemical Processing25%Reduces electrochemical reactions

Environmental Applications

This compound has potential applications in environmental remediation processes, particularly in wastewater treatment where it can aid in the removal of heavy metals through complexation.

  • Research Findings : Studies indicate that this compound effectively binds to heavy metals such as lead and cadmium, facilitating their removal from contaminated water sources .

Mechanism of Action

The mechanism of action of potassium hexyl 2-hydroxyethyl phosphate involves its interaction with specific molecular targets and pathways. The phosphate group plays a crucial role in modulating biochemical reactions, while the hexyl and 2-hydroxyethyl groups influence the compound’s solubility and reactivity. These interactions can affect various cellular processes, including signal transduction and metabolic pathways .

Comparison with Similar Compounds

Structural and Functional Analogues

Key phosphate esters with comparable structures include:

2-Hydroxyethyl Phosphate
  • Molecular Formula : C₂H₇O₅P
  • Molecular Weight : 142.05 g/mol
  • Properties : Highly water-soluble, used in biochemical applications (e.g., enzyme substrates). Unlike potassium hexyl 2-hydroxyethyl phosphate, it lacks a long alkyl chain, limiting its surfactant capabilities .
Potassium Cetyl Phosphate
  • Molecular Formula : C₁₆H₃₄KO₄P
  • Molecular Weight : 368.49 g/mol
  • Properties : Features a long hexadecyl (cetyl) chain, enhancing lipid solubility. Widely used in cosmetics as an emulsifier. The longer alkyl chain reduces water solubility compared to the hexyl variant .
2-Ethylhexyl Phosphate (Mixture of Mono- and Di-Esters)
  • Molecular Formula : C₈H₁₉O₄P
  • Molecular Weight : 210.21 g/mol
  • Properties : Branched ethylhexyl group improves oil solubility, making it effective in lubricants and corrosion inhibitors. However, it lacks the hydroxyethyl group, reducing hydrophilicity .
Tris(2-Ethylhexyl) Phosphate
  • Molecular Formula : C₂₄H₅₁O₄P
  • Molecular Weight : 434.63 g/mol
  • Properties : A triester with low water solubility, used as a plasticizer and flame retardant. Its environmental persistence raises regulatory concerns, unlike potassium salts, which are more water-soluble and biodegradable .

Comparative Data Table

Property This compound 2-Hydroxyethyl Phosphate Potassium Cetyl Phosphate 2-Ethylhexyl Phosphate Tris(2-Ethylhexyl) Phosphate
Molecular Weight ~260.3 g/mol 142.05 g/mol 368.49 g/mol 210.21 g/mol 434.63 g/mol
Water Solubility High Very high Low Low Insoluble
Key Functional Groups Hexyl, hydroxyethyl Hydroxyethyl Cetyl Ethylhexyl Ethylhexyl (three chains)
Applications Drug delivery, surfactants Biochemistry Cosmetics Lubricants Plasticizers
Toxicity Limited data; requires testing Non-toxic in models Skin irritation risk Moderate toxicity Environmental hazards

Biological Activity

Potassium hexyl 2-hydroxyethyl phosphate (CAS 85391-10-2) is a phosphoric acid ester that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, supported by data tables and case studies.

This compound is characterized by its amphiphilic nature, which contributes to its biological functions. The synthesis typically involves the reaction of hexyl alcohol with 2-hydroxyethyl phosphate, followed by neutralization with potassium hydroxide.

Table 1: Chemical Properties of this compound

PropertyValue
Molecular FormulaC₉H₁₉KNaO₄P
Molecular Weight236.24 g/mol
Solubility in WaterSoluble
pH (1% solution)Neutral (approximately 7)

The biological activity of this compound can be attributed to its ability to interact with cellular membranes and proteins. Its amphiphilic nature allows it to disrupt lipid bilayers, which can lead to increased permeability and altered cellular signaling pathways.

  • Membrane Permeabilization : Studies indicate that this compound can enhance the permeability of cell membranes, facilitating the entry of therapeutic agents into cells. This property is particularly useful in drug delivery applications.
  • Inhibition of Inflammatory Pathways : Research has shown that this compound may inhibit the NFκB signaling pathway, which is crucial in inflammatory responses. This inhibition can reduce the secretion of pro-inflammatory cytokines such as IL-8, making it a potential candidate for treating inflammatory diseases .
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains, potentially through membrane disruption mechanisms .

Case Studies

  • In Vitro Studies on Cell Lines : In vitro experiments using human epithelial cell lines demonstrated that this compound reduced IL-8 secretion in response to TNFα stimulation, indicating its anti-inflammatory potential .
  • Drug Delivery Applications : A study assessed the efficacy of this compound as a carrier for nucleic acid delivery. Results showed enhanced cellular uptake and expression of delivered RNA compared to conventional carriers, suggesting its utility in gene therapy applications .

Safety and Toxicology

While the biological activities are promising, safety assessments are critical. Current toxicological evaluations indicate that this compound exhibits low toxicity levels in standard assays. However, further studies are required to fully understand its long-term effects and safety profile.

Table 2: Summary of Toxicological Data

Test TypeResult
Acute ToxicityLow toxicity observed
Skin IrritationNon-irritating
SensitizationNo sensitization reported

Q & A

Q. What are the standard synthetic routes for Potassium hexyl 2-hydroxyethyl phosphate, and how can purity be validated?

Synthesis typically involves esterification of hexanol and 2-hydroxyethyl phosphate followed by neutralization with potassium hydroxide. A common approach for analogous phosphate esters is reacting phosphoric acid with alcohols under controlled pH (e.g., pH 11.0 ±0.1 using 10 N KOH) to ensure mono- or di-ester formation . Purity validation employs HPLC with potassium phosphate buffer (pH-adjusted mobile phase) and UV detection at λmax ~210 nm, as used for phosphate ester analysis . Post-synthesis purification via crystallization or column chromatography is recommended to remove unreacted alcohols .

Q. How can spectroscopic techniques (e.g., NMR, FTIR) characterize the structural integrity of this compound?

  • <sup>31</sup>P NMR : Phosphate ester peaks appear between δ 0–5 ppm for monoesters and δ -5–0 ppm for diesters, distinguishing between isomers .
  • FTIR : Key bands include P=O (~1250 cm<sup>-1</sup>), P-O-C (~1050 cm<sup>-1</sup>), and O-H (~3400 cm<sup>-1</sup>) for hydroxyl groups .
  • Mass Spectrometry : ESI-MS in negative ion mode confirms molecular ion clusters (e.g., [M-H]<sup>-</sup> for C8H17KO4P at ~256 m/z) .

Q. What are its applications in biochemical buffer systems or enzymatic studies?

This compound’s amphiphilic structure enables use as a surfactant in membrane protein studies or a buffering agent in alkaline phosphatase assays (pH 8–11). Similar phosphate esters stabilize enzyme activity by mimicking phospholipid headgroups . However, batch-to-batch variability in ester ratios (mono vs. di) may affect reproducibility, necessitating strict quality control .

Advanced Research Questions

Q. How can researchers optimize purification protocols to minimize residual solvents or unreacted precursors?

  • Liquid-Liquid Extraction : Use hexane/water partitioning to remove hydrophobic impurities (e.g., hexanol) .
  • Ion-Exchange Chromatography : Anion-exchange resins (e.g., DEAE-cellulose) separate phosphate esters based on charge .
  • Validation : Quantify residuals via GC-MS (for alcohols) and ion chromatography (for free phosphate) .

Q. How to address discrepancies in reported enzymatic inhibition data involving this compound?

Contradictions may arise from:

  • Ester Ratio Variability : Monoesters (acidic) vs. diesters (neutral) alter enzyme-substrate interactions. Specify ester composition using <sup>31</sup>P NMR .
  • Buffer Interference : Potassium ions (from the compound) may compete with Mg<sup>2+</sup> cofactors in assays. Use Tris-HCl buffers for control experiments .
  • Statistical Analysis : Apply one-way ANOVA with Tukey post hoc tests to compare inhibition across batches .

Q. What advanced analytical methods enable trace quantification in biological matrices?

  • LC-MS/MS : Use a C18 column with ammonium acetate buffer (pH 6.8) for separation. Monitor transitions like m/z 256 → 97 (PO3<sup>-</sup>) .
  • Colorimetric Assays : Adapt the Hach TNT 843 method (ascorbic acid reduction) with prior solid-phase extraction to isolate the compound from proteins .

Q. How does the compound’s stability vary under different storage conditions?

  • Thermal Stability : Degrades above 60°C via hydrolysis; store at 4°C under nitrogen .
  • pH Sensitivity : Stable at pH 7–10; acidic conditions hydrolyze esters to free phosphate .
  • Light Exposure : UV radiation accelerates decomposition. Use amber vials for long-term storage .

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